Tetra-O-(beta-hydroxyethyl)rutoside

Catalog No.
S586653
CAS No.
6980-20-7
M.F
C35H46O20
M. Wt
786.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra-O-(beta-hydroxyethyl)rutoside

CAS Number

6980-20-7

Product Name

Tetra-O-(beta-hydroxyethyl)rutoside

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

InChI

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1

InChI Key

OHHXJHPHUFVCPR-XQZWLAGVSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Synonyms

3’,4’,5,7-Tetrakis-O-(2-hydroxyethyl)-rutin; β-D-2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl O-(6-Deoxy-α-L-mannopyranosyl)-glucopyranoside; 3’,4’,5,7-Tetra-O-(β-hydroxyethyl)rutoside; 5,7,3’,4’-Tetra-O-hydr

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O

Potential role in chronic venous insufficiency (CVI):

Troxerutin, the more common name for Tetra-O-(beta-hydroxyethyl)rutoside, has been investigated in several studies for its potential role in managing chronic venous insufficiency (CVI). CVI is a condition characterized by impaired blood flow in the veins, leading to symptoms like swelling, leg pain, and varicose veins. Research suggests Troxerutin may improve symptoms like leg pain, edema (swelling), and itching associated with CVI []. However, further high-quality research is needed to confirm these findings and establish its efficacy and safety for CVI treatment.

Investigation in microcirculation:

Troxerutin's potential impact on microcirculation, the flow of blood in the smallest blood vessels, has also been explored in research. Microcirculation plays a crucial role in delivering oxygen and nutrients to tissues and removing waste products. Studies suggest Troxerutin may improve microcirculation parameters in patients with CVI and microangiopathy (abnormalities in small blood vessels) []. However, more research is required to understand the mechanisms behind these effects and their clinical significance.

Metabolism and pharmacokinetics:

Research has explored the metabolism and excretion of Troxerutin after administration. Studies in mice indicate that after oral administration, Troxerutin is primarily eliminated through the feces and urine, with some unchanged Troxerutin detected in both []. Additionally, the research suggests that Troxerutin does not readily cross the blood-brain barrier, limiting potential effects on the central nervous system [].

XLogP3

-3.3

UNII

BI56472C70

Other CAS

31511-31-6

Dates

Modify: 2023-08-15

Explore Compound Types